N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide
Description
N-(4-Carbamoylphenyl)-5-chloro-2-methoxybenzamide is a benzamide derivative characterized by a 5-chloro-2-methoxybenzoyl core linked to a 4-carbamoylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-7-4-10(16)8-12(13)15(20)18-11-5-2-9(3-6-11)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSGVKQJENYIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium for the reduction step .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient reagents and solvents. For example, the use of hydrogen gas in a palladium-catalyzed reduction can be employed to achieve higher yields and safer reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions, particularly involving the nitro group in intermediates, are crucial in its synthesis.
Substitution: The chloro and methoxy groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry:
- Antimicrobial Activity: Research indicates that derivatives of this compound may exhibit activity against various pathogens, including Mycobacterium tuberculosis and other resistant bacterial strains. The mechanism often involves inhibition of key enzymes or pathways within the bacteria .
- Cancer Therapeutics: Compounds similar to N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide have been explored for their potential to modulate the Wnt/Frizzled signaling pathway, which is implicated in tumorigenesis. These compounds may inhibit tumor growth by targeting specific oncogenic pathways .
-
Biological Studies:
- Biochemical Probes: The compound can serve as a biochemical probe to study enzyme interactions and cellular pathways. Its structural features allow it to bind selectively to certain receptors or enzymes, facilitating the exploration of biological mechanisms.
- In vitro Studies: Preliminary studies have shown that the compound can reduce cytotoxicity in mammalian cells when modified appropriately, making it a candidate for further development in therapeutic contexts .
-
Material Science:
- Polymer Development: The compound's unique chemical properties make it suitable for use in developing new materials with specific characteristics, such as enhanced thermal stability or improved mechanical properties.
Case Studies
Mechanism of Action
The mechanism by which N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparison with Similar Compounds
Key Structural Differences
The target compound’s carbamoyl (CONH₂) group distinguishes it from analogues with sulfonamide (SO₂NH₂), benzothiazole, or morpholine substituents. Below is a comparative analysis:
Pharmacological Insights
- NLRP3 Inflammasome Inhibitors : Sulfonamide derivatives (Compounds 13–17) exhibit NLRP3 inhibition, with Compound 14 showing the highest yield (86%) and activity . The target compound’s carbamoyl group may alter binding affinity due to reduced acidity compared to sulfonamides.
- Gastrokinetic Agents : AS-4370, a morpholine-substituted benzamide, demonstrates superior gastric motility enhancement compared to metoclopramide, highlighting the role of electronegative substituents (e.g., 4-fluorobenzyl) in activity .
Biological Activity
N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Name: this compound
- Molecular Formula: CHClNO
- Molecular Weight: 320.76 g/mol
This structure features a chloro-substituent and a methoxy group, which are critical for its biological activity.
Research indicates that compounds similar to this compound may act through multiple mechanisms, including:
- Inhibition of Key Enzymes: The compound has shown potential in inhibiting enzymes involved in critical signaling pathways, such as the Wnt/Frizzled pathway, which is often dysregulated in cancers .
- Antimicrobial Activity: Similar derivatives have demonstrated efficacy against Mycobacterium tuberculosis (Mtb), suggesting that this compound may also possess antimicrobial properties .
Anticancer Properties
A study evaluating various benzamide derivatives, including this compound, reported significant anti-proliferative effects against several cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |
| This compound | A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| This compound | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These findings indicate that the compound exhibits promising anticancer activity, warranting further investigation.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including Mtb. The results are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 8.0 |
| Staphylococcus aureus | 16.0 |
| Escherichia coli | 32.0 |
The compound showed significant activity against Mtb, indicating its potential as an antitubercular agent .
Case Studies
A notable case study involved the use of a related benzamide derivative in a clinical setting for patients with resistant tuberculosis strains. The treatment led to a marked reduction in bacterial load and improved clinical outcomes, supporting the notion that benzamide derivatives can be effective in managing resistant infections .
Q & A
Basic: What are the standard synthetic routes for N-(4-carbamoylphenyl)-5-chloro-2-methoxybenzamide and its derivatives?
Methodological Answer:
The compound and its derivatives are typically synthesized via nucleophilic acyl substitution. For example, derivatives are prepared by reacting 5-chloro-2-methoxybenzoic acid chloride with substituted anilines (e.g., 4-carbamoylphenylamine) in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) . Key steps include:
- Activation of the carboxylic acid using thionyl chloride or oxalyl chloride.
- Coupling with amines under basic conditions (e.g., triethylamine).
- Yield optimization through temperature control (0°C to room temperature) and stoichiometric ratios (1:1.2 acid chloride to amine).
- Characterization via -NMR, -NMR, and HPLC for purity (>95%) .
Basic: How are spectroscopic techniques employed to confirm the structure of synthesized derivatives?
Methodological Answer:
- -NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ 3.8–3.9 ppm), and carbamoyl NH protons (δ 7.2–7.5 ppm, broad singlet). Coupling constants (e.g., for adjacent aromatic protons) confirm substitution patterns .
- -NMR : Carbonyl carbons (amide: δ 165–168 ppm; carbamoyl: δ 155–160 ppm) and quaternary aromatic carbons (δ 120–140 ppm) are diagnostic .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight.
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking in solid-state structures .
Advanced: What strategies are used to elucidate structure-activity relationships (SAR) for dual receptor antagonism?
Methodological Answer:
- Substituent Variation : Modify the carbamoyl group (e.g., alkylation or sulfonamide introduction) to assess steric/electronic effects on receptor binding. For example, replacing the carbamoyl with a sulfamoyl group enhances 5-HT receptor affinity .
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., -GR65630 for 5-HT, -spiperone for D) to measure IC values. Example: Compound 82 (5-chloro derivative) showed IC = 17.5 nM for D vs. 483 nM for metoclopramide .
- Enantiomer Resolution : Chiral chromatography separates R/S enantiomers, revealing stereospecific activity (e.g., R-enantiomer of compound 82 exhibited dual antagonism, while S-enantiomer was selective for 5-HT) .
Advanced: How do computational methods like molecular docking contribute to understanding molecular interactions?
Methodological Answer:
- Target Identification : Use servers like AutoDock Vina to dock the compound into protein active sites (e.g., 5-HT receptor or NLRP3 inflammasome). For example, metaPocket identified binding pockets in E6 and p53 proteins for a related benzamide .
- Binding Affinity Prediction : Scoring functions (e.g., MM/GBSA) rank poses based on ΔG values. Hydrophobic interactions (e.g., with Trp183 in 5-HT) and hydrogen bonds (e.g., with Asp134 in D) are critical .
- Validation : Correlate docking scores with experimental IC data. Discrepancies may suggest solvation or entropic effects unaccounted for in silico .
Advanced: What experimental approaches assess the impact of stereochemistry on pharmacological activity?
Methodological Answer:
- Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-amines) or resolve racemates via chiral HPLC (e.g., Chiralpak AD column) .
- Functional Assays : Compare enantiomers in isolated tissue models (e.g., guinea pig ileum for 5-HT antagonism) or behavioral models (e.g., apomorphine-induced emesis in dogs for D activity) .
- Circular Dichroism (CD) : Confirm enantiomeric purity and correlate optical rotation with activity profiles.
Advanced: How do crystallographic studies inform the design of benzamide-based therapeutics?
Methodological Answer:
- Hydrogen-Bond Networks : X-ray structures reveal stabilizing interactions (e.g., N–H···O between amide NH and carbonyl oxygen) critical for conformational rigidity .
- Packing Interactions : π-π stacking between aromatic rings (e.g., benzamide and carbamoylphenyl groups) influences solubility and crystal morphology .
- Drug-Target Modeling : Overlay crystal structures with receptor homology models to predict binding modes. Example: A 35.54° dihedral angle in a related compound optimized fit into the NLRP3 binding pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
